molecular formula C17H12N4O2S B11941699 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide CAS No. 853356-28-2

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide

Cat. No.: B11941699
CAS No.: 853356-28-2
M. Wt: 336.4 g/mol
InChI Key: IOWBNDAJMDRGPS-DHZHZOJOSA-N
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Description

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a suitable oxidizing agent.

    Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole derivative with a pyridine derivative through a condensation reaction, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyridine Derivatives: Compounds like 2-pyridinecarboxamide and 2-pyridyl ketones.

Uniqueness

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

853356-28-2

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C17H12N4O2S/c1-23-13-5-6-15-14(9-13)20-17(24-15)21-16(22)11(10-18)8-12-4-2-3-7-19-12/h2-9H,1H3,(H,20,21,22)/b11-8+

InChI Key

IOWBNDAJMDRGPS-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=CC=N3)/C#N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=CC=N3)C#N

Origin of Product

United States

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